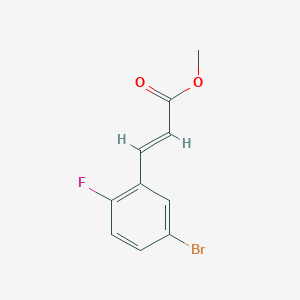

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester

CAS No.: 1065168-05-9

Cat. No.: VC3384361

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065168-05-9 |

|---|---|

| Molecular Formula | C10H8BrFO2 |

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | methyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+ |

| Standard InChI Key | GYWRMVBEENZIRO-GORDUTHDSA-N |

| Isomeric SMILES | COC(=O)/C=C/C1=C(C=CC(=C1)Br)F |

| SMILES | COC(=O)C=CC1=C(C=CC(=C1)Br)F |

| Canonical SMILES | COC(=O)C=CC1=C(C=CC(=C1)Br)F |

Introduction

Chemical Identity and Properties

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester belongs to the class of substituted propenoic acids and esters. It is identified by the CAS registry number 1065168-05-9 and is characterized by its specific molecular structure containing a bromine atom at position 5 and a fluorine atom at position 2 of the phenyl ring . The compound has several synonyms including Methyl (E)-3-(5-bromo-2-fluorophenyl)acrylate and Methyl (2E)-3-(5-bromo-2-fluorophenyl)-2-propenoate, which reflect variations in chemical nomenclature while referring to the same molecular entity .

Structural Characteristics

The molecular structure of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester features a phenyl ring with bromine and fluorine substituents, connected to a propenoic acid methyl ester group. The (2E) designation in the name indicates the trans configuration across the double bond in the propenoic acid portion of the molecule. This stereochemical arrangement is significant for its reactivity and applications in organic synthesis.

Physical and Chemical Properties

The compound is characterized by specific physical and chemical properties that determine its behavior in various applications. These properties are summarized in the following table:

The compound's chemical structure includes several reactive groups, notably the carbon-carbon double bond in the propenoic acid moiety, the ester group, and the halogen substituents (bromine and fluorine) on the aromatic ring. These functional groups contribute to the compound's chemical reactivity and potential applications in synthesis.

Synthesis and Production

| Company Name | Location | Contact Information | Product Offering |

|---|---|---|---|

| A.J Chemicals | India | 91-9810153283 | (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |

| Combi-Blocks Inc. | United States | 858 635 8950 | (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |

| Toronto Research Chemicals | Canada | +1 (416) 665-9696 | (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester (1g package) |

| Vulcan Chem | Not specified | Not provided | (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |

This international availability underscores the compound's importance as a chemical intermediate in various research applications.

Applications in Research and Development

Organic Synthesis

(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester serves as an important intermediate in organic synthesis due to its reactive functional groups. The presence of the α,β-unsaturated ester group makes it particularly valuable for various transformations including conjugate additions, cycloadditions, and other carbon-carbon bond-forming reactions. The bromine and fluorine substituents on the aromatic ring provide additional sites for further functionalization through coupling reactions, making this compound a versatile building block for more complex molecules.

Structural Comparison with Related Compounds

Isomers and Analogs

Several related compounds share structural similarities with (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester. One notable example is methyl 4-bromo-2-fluorocinnamate (CAS: 18989439), which differs in the position of the bromine atom on the phenyl ring (position 4 instead of position 5) . This positional isomer has the same molecular formula (C10H8BrFO2) and molecular weight (259.07 g/mol) but may exhibit different chemical and biological properties due to the altered substitution pattern.

The following table compares the properties of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester with related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester | 1065168-05-9 | C10H8BrFO2 | 259.07 g/mol | Bromine at position 5, fluorine at position 2 |

| Methyl 4-bromo-2-fluorocinnamate | 18989439 | C10H8BrFO2 | 259.07 g/mol | Bromine at position 4, fluorine at position 2 |

| Methyl (E)-3-bromoprop-2-enoate | 6213-87-2 | C4H5BrO2 | 164.99 g/mol | Lacks phenyl ring, bromine directly on double bond |

These structural variations can significantly impact reactivity, physical properties, and potential applications in chemical synthesis and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume